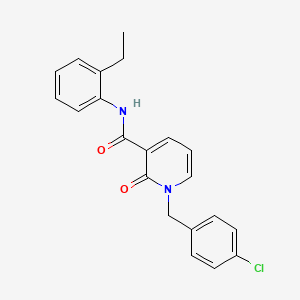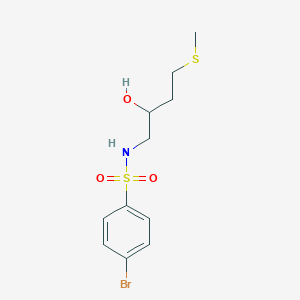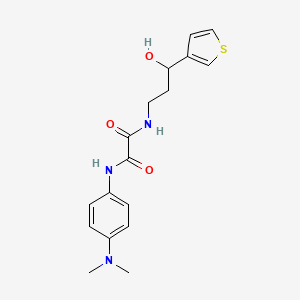
1-(4-chlorobenzyl)-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the carboxamide group, and the attachment of the chlorobenzyl and ethylphenyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, for example, would contribute to the compound’s aromaticity, while the carboxamide group could participate in hydrogen bonding. The chlorobenzyl and ethylphenyl groups could influence the compound’s overall shape and polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the pyridine ring could participate in electrophilic aromatic substitution reactions, while the carboxamide group could undergo hydrolysis. The chlorobenzyl and ethylphenyl groups could also be involved in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, while its melting and boiling points would depend on the strength of the intermolecular forces. Its reactivity would be determined by the presence of reactive groups and the stability of the molecule .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Antibacterial/Anti-oxidant Activities
A study focused on the synthesis of new 1,4-dihydropyridine derivatives, demonstrating their effective antibacterial and anti-oxidant functions. This research highlights the potential of such compounds in the development of treatments targeting bacterial infections and oxidative stress-related diseases (Ghorbani‐Vaghei et al., 2016).
Heterocyclic Synthesis and Antimicrobial Activity
Another study explored the synthesis of thio-substituted ethyl nicotinate derivatives, leading to the creation of new compounds with antimicrobial properties. These findings contribute to the search for new antimicrobial agents (Gad-Elkareem et al., 2011).
Metal–Organic Frameworks
Research into carboxylate-assisted ethylamide metal–organic frameworks showcased their synthesis, structure, thermostability, and luminescence studies. This work underscores the importance of such compounds in the development of advanced materials with potential applications in sensing, catalysis, and luminescence (Sun et al., 2012).
Antitubercular Activity
A specific study focused on the design, synthesis, and evaluation of 1, 4-dihydropyridine derivatives for antitubercular activity. This research highlights the potential of dihydropyridine compounds in the treatment of tuberculosis, showcasing a methodological approach to enhancing therapeutic efficacy (Iman et al., 2015).
Antioxidant Activity
The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and their evaluation for antioxidant activity demonstrate the potential of these compounds in combating oxidative stress. This research offers insights into the design of potent antioxidants for medical applications (Tumosienė et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-ethylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-16-6-3-4-8-19(16)23-20(25)18-7-5-13-24(21(18)26)14-15-9-11-17(22)12-10-15/h3-13H,2,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSMRBIDHGWWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2957714.png)
![4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2957715.png)
![3-(2-chlorobenzyl)-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2957717.png)
![4-isobutyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957719.png)

![N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2957723.png)
![2-Methylpropyl cyano{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate](/img/structure/B2957725.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2957727.png)


![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2957732.png)
![Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate](/img/structure/B2957733.png)